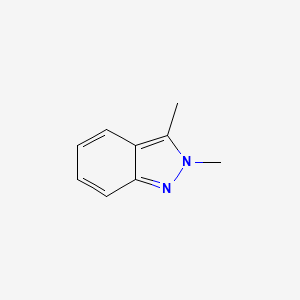
2,3-Dimethyl-2H-indazole
概要
説明
2,3-Dimethyl-2H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a bicyclic system with a pyrazole ring fused to a benzene ring, with two methyl groups attached at the 2 and 3 positions.
科学的研究の応用
2,3-Dimethyl-2H-indazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
将来の方向性
作用機序
Target of Action
2,3-Dimethyl-2H-indazole, also known as 2,3-dimethylindazole or 2H-Indazole, 2,3-dimethyl-, is a compound with a wide range of medicinal applications . It has been found to have antiprotozoal activity and, in some cases, is more potent than the reference drug metronidazole .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to a variety of effects depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, a key enzyme involved in cellular functions such as cell growth and proliferation .
Biochemical Pathways
Given that indazole derivatives can inhibit phosphoinositide 3-kinase δ , it can be inferred that the compound may affect pathways related to cell growth and proliferation.
Result of Action
It is known that indazole derivatives have a wide range of biological activities, including antiprotozoal activity . For example, one study found that certain 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .
生化学分析
Biochemical Properties
2,3-Dimethyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways . For instance, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response . Additionally, it has been observed to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions highlight the potential of this compound in modulating biochemical pathways related to inflammation and metabolism.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling molecules such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are involved in regulating inflammatory responses and cell survival . Furthermore, it has been shown to affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell fate decisions . These cellular effects underscore the potential of this compound as a therapeutic agent in conditions involving inflammation and oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of COX-2 activity, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound can bind to and modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . This compound also influences gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival . These molecular interactions highlight the multifaceted nature of this compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function . Studies have shown that this compound remains stable under various conditions, allowing for sustained interactions with target biomolecules . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites . Threshold effects have also been observed, where the beneficial effects of this compound are only apparent within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The presence of this compound in the mitochondria suggests its potential role in modulating mitochondrial function and oxidative stress responses . Additionally, its localization in the nucleus indicates that it may directly influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
-
Transition Metal-Catalyzed Reactions: : One common method for synthesizing 2,3-Dimethyl-2H-indazole involves the use of transition metal catalysts. For example, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond, using oxygen as the terminal oxidant. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by the copper-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere .
-
Reductive Cyclization Reactions: : Another approach involves reductive cyclization reactions, where 2-azidobenzaldehydes react with amines to form 2H-indazoles via consecutive formation of C-N and N-N bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and minimizing byproducts, using efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: 2,3-Dimethyl-2H-indazole can undergo oxidation reactions, where the nitrogen atoms in the indazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms in the indazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
類似化合物との比較
Similar Compounds
1H-Indazole: Another member of the indazole family, differing in the position of the nitrogen atom in the pyrazole ring.
2H-Indazole: The parent compound of 2,3-Dimethyl-2H-indazole, without the methyl groups at the 2 and 3 positions.
2,3-Dimethyl-6-nitro-2H-indazole: A derivative with a nitro group at the 6 position.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to other indazole derivatives.
特性
IUPAC Name |
2,3-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8-5-3-4-6-9(8)10-11(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXMHBOFBYKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198460 | |
| Record name | 2H-Indazole, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50407-18-6 | |
| Record name | 2H-Indazole, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050407186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Indazole, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


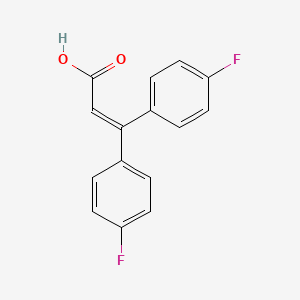
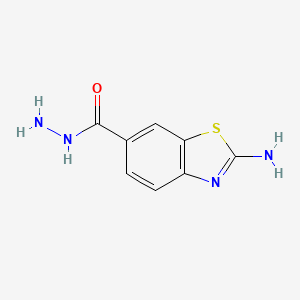
![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)
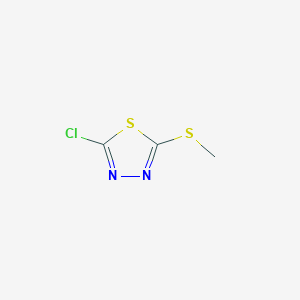
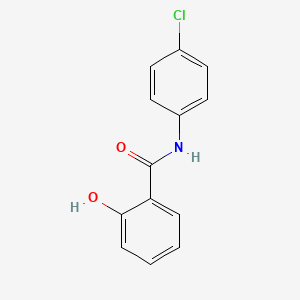
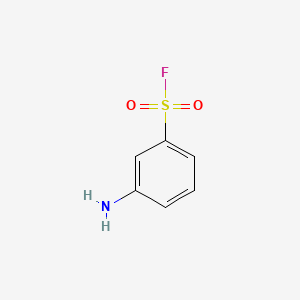
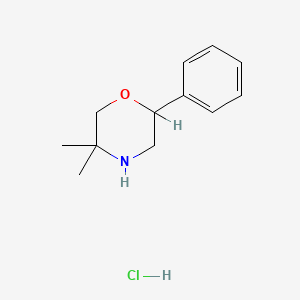
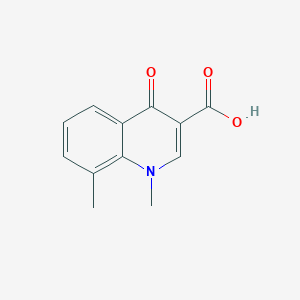
![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)
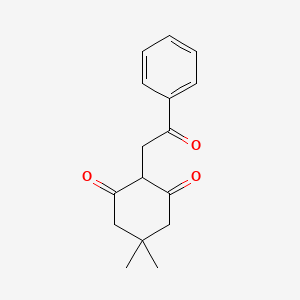

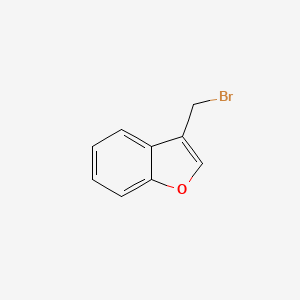

![N-[(4-Chlorophenyl)acetyl]glycine](/img/structure/B3032710.png)
